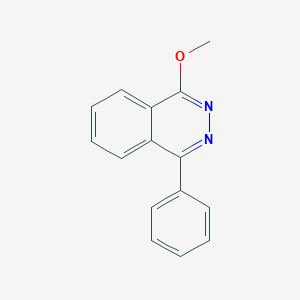

1-Methoxy-4-phenylphthalazine

Description

Properties

IUPAC Name |

1-methoxy-4-phenylphthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c1-18-15-13-10-6-5-9-12(13)14(16-17-15)11-7-3-2-4-8-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEQIEUQHZWAWBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C2=CC=CC=C21)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-4-phenylphthalazine can be synthesized through various methods. One common approach involves the reaction of 1,4-dimethoxyphthalazine with phenyl lithium reagents. The reaction typically requires the use of strong bases such as lithium diisopropylamide or lithium 2,2,6,6-tetramethylpiperidide . The reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-4-phenylphthalazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy and phenyl groups can participate in substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of catalysts.

Major Products Formed:

Oxidation: Formation of phthalazine derivatives with oxidized functional groups.

Reduction: Formation of reduced phthalazine derivatives.

Substitution: Formation of substituted phthalazine derivatives with new functional groups.

Scientific Research Applications

1-Methoxy-4-phenylphthalazine and its derivatives have shown promise in several therapeutic areas:

- Anticancer Activity : Phthalazine derivatives, including this compound, have been investigated for their anticancer properties. Studies indicate that certain phthalazinone derivatives exhibit significant inhibition against various cancer cell lines, including lung and breast cancers. For instance, compounds derived from phthalazine structures have demonstrated cytotoxic effects at low micromolar concentrations against multiple human cancer cell lines .

- Inhibition of Enzymes : The compound has been studied for its ability to inhibit enzymes such as poly(ADP-ribose) polymerase (PARP) and phosphodiesterase (PDE). These enzymes are crucial in cancer therapy and other diseases. In particular, inhibitors of PDE have been noted for their effectiveness in treating conditions like neuropathic pain and erectile dysfunction .

- Neuropathic Pain Management : Research has highlighted the anti-allodynic effects of phthalazine derivatives in mouse models of neuropathic pain. This suggests potential applications in pain management therapies .

Case Studies and Experimental Findings

Several studies provide insights into the efficacy and versatility of this compound:

Mechanism of Action

The mechanism of action of 1-Methoxy-4-phenylphthalazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Substituent Effects on Electronic and Reactivity Profiles

Phthalazine derivatives vary significantly based on substituents at the 1- and 4-positions. Key analogs include:

Key Insights :

- The methoxy group in this compound enhances electron density at the phenyl ring, facilitating reactions like chlorination .

- Methyl groups (e.g., in 4-(4-Methylphenyl)phthalazin-1-one) offer steric bulk without significant electronic effects, favoring alkylation reactions .

- Halogenated derivatives (e.g., 4-Chlorophenyl) exhibit electron-withdrawing effects, altering solubility and metabolic stability.

Key Insights :

Key Insights :

Physicochemical Properties

Key Insights :

- Methoxy derivatives exhibit moderate solubility, suitable for oral formulations.

- Methyl-substituted analogs show lower solubility but enhanced crystallinity, aiding purification .

Biological Activity

1-Methoxy-4-phenylphthalazine (CAS Number: 15994-77-1) is a heterocyclic compound belonging to the phthalazine class, characterized by its methoxy and phenyl substituents. This compound has garnered attention for its diverse biological activities, including potential antimicrobial and anticancer properties. This article aims to explore the biological activity of this compound through a comprehensive review of existing literature, case studies, and research findings.

This compound has the molecular formula . Its structure features a methoxy group at the first position and a phenyl group at the fourth position of the phthalazine ring. The presence of these functional groups significantly influences its chemical reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . In various studies, it has been tested against a range of bacterial strains, demonstrating effective inhibition of growth. For example, in a study assessing its efficacy against Staphylococcus aureus and Escherichia coli, the compound showed significant antimicrobial activity with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Properties

The anticancer potential of this compound has also been investigated. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation .

Table 1: Summary of Biological Activities

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. It may inhibit specific enzymes involved in metabolic pathways or bind to receptors that modulate cellular signaling processes. This interaction can lead to alterations in gene expression and ultimately result in apoptotic cell death in cancer cells .

Case Studies

Several case studies have explored the pharmacological effects of this compound. For instance, a study involving animal models demonstrated that administration of this compound resulted in reduced tumor size and improved survival rates compared to control groups receiving no treatment. The study emphasized the compound's potential as a therapeutic agent in oncology .

Table 2: Case Study Overview

| Study Focus | Model Used | Key Findings | Reference |

|---|---|---|---|

| Anticancer efficacy | Animal model | Reduced tumor size; improved survival |

Safety and Toxicological Profile

While the biological activities are promising, safety assessments are crucial. Toxicological studies have indicated that high doses of related compounds can lead to adverse effects, including hepatotoxicity and nephrotoxicity. Therefore, further research is needed to establish safe dosage levels for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 1-Methoxy-4-phenylphthalazine, and what key intermediates are involved?

- Methodology : Synthesis often involves coupling reactions between substituted phthalazines and aryl groups. For example, triazine-based intermediates (e.g., 2,4,6-trichlorotriazine) can react with methoxyphenol derivatives under controlled conditions to introduce substituents . Purification typically employs column chromatography, followed by structural validation via NMR and mass spectrometry. Evidence from analogous phthalazine syntheses highlights the use of nucleophilic aromatic substitution or palladium-catalyzed cross-coupling .

Q. How is this compound characterized crystallographically, and what software tools are recommended for refinement?

- Methodology : Single-crystal X-ray diffraction (XRD) is the gold standard. Data collection requires high-resolution detectors, and refinement should use programs like SHELXL for small-molecule crystallography. Key parameters include handling twinned data and applying restraints for disordered moieties . For structural validation, cross-check against computational models (e.g., density functional theory) is advised.

Q. What biological activities are reported for phthalazine derivatives, and how can these guide research on this compound?

- Methodology : Phthalazines exhibit antimicrobial, anti-inflammatory, and vasorelaxant properties. Bioactivity screening should involve in vitro assays (e.g., enzyme inhibition or cell viability tests). For example, anticonvulsant activity in analogs is assessed via GABA receptor binding studies . Structure-activity relationships (SAR) can prioritize substituent modifications.

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational predictions during structural elucidation?

- Methodology : Discrepancies (e.g., NMR chemical shifts vs. DFT calculations) require iterative validation.

Re-examine experimental conditions : Ensure solvent effects and pH are accounted for in simulations.

Cross-validate techniques : Use complementary methods like IR spectroscopy or high-resolution mass spectrometry (HRMS).

Analyze dynamic effects : Molecular dynamics simulations may explain conformational flexibility not captured in static models .

Q. What experimental design considerations are critical for pharmacological studies of this compound?

- Methodology :

- Dose-response curves : Use logarithmic concentration ranges to identify IC50/EC50 values.

- Control groups : Include positive controls (e.g., known inhibitors) and vehicle controls to isolate compound-specific effects.

- In vivo studies**: Prioritize pharmacokinetic profiling (absorption, distribution, metabolism, excretion) using LC-MS/MS for metabolite identification. Reference EFSA guidelines for safety assessment frameworks .

Q. How can computational tools enhance the design of this compound derivatives with improved bioactivity?

- Methodology :

- Molecular docking : Screen against target proteins (e.g., kinases or GPCRs) using AutoDock Vina or Schrödinger Suite.

- QSAR modeling : Train models on existing phthalazine datasets to predict bioactivity of novel analogs.

- ADMET prediction : Tools like SwissADME evaluate drug-likeness (e.g., Lipinski’s Rule of Five) .

Q. What are the best practices for ensuring the stability of this compound during storage?

- Methodology :

- Storage conditions : Use airtight containers under inert gas (argon/nitrogen) at –20°C to prevent oxidation.

- Stability assays : Monitor degradation via HPLC at regular intervals. For light-sensitive compounds, employ amber vials .

- Lyophilization : For long-term storage, consider freeze-drying and characterize polymorphic stability via XRD .

Data Analysis and Contradiction Management

Q. How should researchers address inconsistencies in biological assay results across replicate studies?

- Methodology :

Statistical rigor : Apply ANOVA or t-tests to assess significance; report p-values and confidence intervals.

Troubleshoot protocols : Check reagent batch variability (e.g., enzyme activity in kits) and cell line authentication.

Meta-analysis : Compare results with published datasets to identify outliers or systemic biases .

Q. What strategies validate the purity of this compound when analytical data suggests impurities?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.